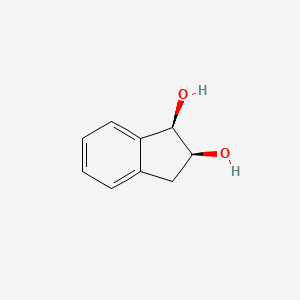

cis-1,2-Indandiol

Description

Significance as a Chiral Synthon and Versatile Building Block in Complex Molecule Construction

cis-1,2-Indandiol is a valuable chiral synthon, a stereochemically pure building block, used in the synthesis of more complex molecules. ontosight.ai Its rigid indane backbone, combined with the cis orientation of its two hydroxyl groups, provides a well-defined three-dimensional structure that is instrumental in controlling the stereochemical outcome of chemical reactions. mdpi.comvulcanchem.com This makes it particularly useful in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. nih.gov

One of the most notable applications of cis-1,2-Indandiol is as a precursor to cis-1-amino-2-indanol, a key component in the synthesis of the HIV protease inhibitor, Indinavir (Crixivan®). mdpi.comgoogle.com The specific stereoisomer, (1S,2R)-indandiol, is the direct precursor to the (1S,2R)-1-amino-2-indanol needed for this life-saving medication. nih.govmit.edu Beyond this, the structural motif of cis-1,2-indandiol is found in various ligands, catalysts, and chiral auxiliaries used to facilitate a wide range of asymmetric transformations. mdpi.com

Historical Development of Synthetic Routes and Emergence in Asymmetric Synthesis

The synthesis of cis-1,2-indandiol and its derivatives has evolved significantly over the decades. Early methods often resulted in racemic mixtures, meaning both enantiomers were produced in equal amounts. nih.gov A notable early synthesis of racemic cis-aminoindanol from indene (B144670) was reported by Heathcock and co-workers, which involved the addition of iodine isocyanate to indene followed by hydrolysis. nih.gov

The advent of asymmetric synthesis brought about methods to produce specific enantiomers of cis-1,2-indandiol. Chemical methods, such as the asymmetric dihydroxylation of indene using osmium tetroxide in the presence of a chiral amine complex, were developed, although initial attempts yielded low enantiomeric excess. google.com A significant breakthrough came with the use of Jacobsen's salen-manganese catalyst for the asymmetric epoxidation of indene, which produces indene oxide with high enantiomeric purity. nih.govmit.edu This epoxide can then be opened to yield the desired cis-aminoindanol.

In parallel, biocatalytic routes have been extensively explored and have proven to be highly effective. The use of dioxygenase enzymes from various microorganisms has been a major focus. mdpi.com For instance, toluene (B28343) dioxygenase (TDO) from Pseudomonas putida has been shown to convert indene to cis-(1S,2R)-indandiol. mit.edunih.gov Similarly, naphthalene (B1677914) dioxygenase (NDO) from Pseudomonas species can oxidize indene to (1R,2S)-cis-1,2-indandiol. These enzymatic methods offer the advantage of high stereoselectivity and environmentally benign reaction conditions. Researchers have also utilized whole-cell bioconversions with strains like Rhodococcus and Trichosporon cutaneum to produce enantiomerically pure cis-1,2-indandiol. mdpi.comnih.gov

| Synthetic Method | Key Reagents/Catalyst | Product | Enantiomeric Excess (ee) |

| Asymmetric Dihydroxylation | Osmium tetroxide-chiral amine complex | (1S,2R)-Indandiol | 30% google.com |

| Jacobsen Epoxidation | (S,S)-(salen)Mn(III)Cl, NaOCl | (1S,2R)-Indene oxide | 88% nih.gov |

| Toluene Dioxygenase (TDO) | Pseudomonas putida | cis-(1S,2R)-Indandiol | Initially ~30%, >99% with dehydrogenase nih.gov |

| Naphthalene Dioxygenase (NDO) | Pseudomonas sp. | (1R,2S)-cis-1,2-indandiol | ≥80% |

| Asymmetric Direduction | Trichosporon cutaneum MY 1506 | cis-(1S,2R)-Indandiol | >99% nih.gov |

Fundamentals of Stereoisomerism and the Critical Role of Enantiopurity in Chemical and Biocatalytic Processes

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. cis-1,2-Indandiol has two stereocenters, at carbons 1 and 2 of the indane ring. This gives rise to two pairs of enantiomers: the cis isomers and the trans isomers. ontosight.ai The cis isomers have the two hydroxyl groups on the same side of the five-membered ring, while the trans isomers have them on opposite sides. ontosight.aivulcanchem.com

Enantiomers are non-superimposable mirror images of each other and often exhibit different biological activities. Therefore, producing a single enantiomer, a process known as achieving high enantiopurity, is crucial in the synthesis of pharmaceuticals. nih.gov The enantiomeric excess (ee) is a measure of this purity, with a higher percentage indicating a greater proportion of one enantiomer over the other. google.com

In both chemical and biocatalytic syntheses of cis-1,2-indandiol, achieving high enantiopurity is a primary goal. In chemical synthesis, this is accomplished through the use of chiral catalysts or auxiliaries that favor the formation of one enantiomer. nih.gov In biocatalysis, the inherent stereoselectivity of enzymes is harnessed to produce a single enantiomer. mdpi.comnih.gov For example, some microbial processes not only produce a mixture of enantiomers but also selectively degrade the undesired one, leading to a final product with very high enantiomeric excess. nih.gov The ability to produce enantiomerically pure cis-1,2-indandiol is a testament to the advances in asymmetric synthesis and is fundamental to its role as a valuable chiral synthon.

Structure

3D Structure

Properties

CAS No. |

4647-42-1 |

|---|---|

Molecular Formula |

C9H10O2 |

Molecular Weight |

150.17 g/mol |

IUPAC Name |

(1R,2S)-2,3-dihydro-1H-indene-1,2-diol |

InChI |

InChI=1S/C9H10O2/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-11H,5H2/t8-,9+/m0/s1 |

InChI Key |

YKXXBEOXRPZVCC-DTWKUNHWSA-N |

SMILES |

C1C(C(C2=CC=CC=C21)O)O |

Isomeric SMILES |

C1[C@@H]([C@@H](C2=CC=CC=C21)O)O |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cis 1,2 Indandiol and Its Chiral Control

Chemical Synthesis Approaches

Chemical methods for preparing cis-1,2-indandiol primarily involve the dihydroxylation of indene (B144670) or the ring-opening of indene oxide. These approaches offer various levels of stereoselectivity, which can be finely tuned through the choice of catalysts and reaction conditions.

Diastereoselective and Enantioselective Dihydroxylation of Indene Precursors

The direct dihydroxylation of indene is a primary route to cis-1,2-indandiol. The key challenge lies in controlling both the diastereoselectivity (favoring the cis-isomer) and the enantioselectivity (producing a single enantiomer).

Transition metal catalysts are instrumental in achieving high enantioselectivity in the dihydroxylation of indene. Osmium-based systems, particularly in the context of the Sharpless Asymmetric Dihydroxylation (AD), have been extensively studied. nih.govrsc.org For instance, the oxidation of indene using a stoichiometric amount of an osmium tetroxide-chiral amine complex has been reported, although initial attempts yielded low enantiomeric excess (ee). google.com

More recent advancements have focused on developing more efficient and less toxic catalytic systems. Non-heme iron complexes have emerged as promising catalysts for the enantioselective cis-dihydroxylation of olefins, mimicking the action of Rieske dioxygenase enzymes. chinesechemsoc.org These bio-inspired catalysts can achieve high enantioselectivities, with some systems providing cis-diols in up to 97% ee. chinesechemsoc.org Palladium-catalyzed asymmetric dihydroxylation of 1,3-dienes has also been developed, offering a pathway to chiral diols. researchgate.net Furthermore, manganese-catalyzed dihydroxylation has been shown to be effective for electron-deficient alkenes. typeset.io

The table below summarizes the performance of various catalytic systems in the asymmetric dihydroxylation of indene and related olefins.

| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Osmium tetroxide-chiral amine complex | Indene | - | 30 | google.com |

| Non-heme iron complex | Ester-substituted indene | 68-79 | 97-98 | chinesechemsoc.org |

| Palladium/Chiral Pyridinebis(oxazoline) | 1,3-Dienes | Moderate to high yields and enantioselectivities | researchgate.net | |

| Manganese-based catalyst | Electron-deficient alkenes | Highly enantioselective | typeset.io |

Achieving precise regiochemical and stereochemical control is paramount in the synthesis of cis-1,2-indandiol. The syn-dihydroxylation of the alkene is necessary to produce the cis-diol. rsc.org In transition metal-catalyzed reactions, the choice of ligand plays a crucial role in dictating the stereochemical outcome. nih.govacs.org For example, in osmium-catalyzed dihydroxylations, chiral ligands derived from cinchona alkaloids are commonly used to induce high levels of asymmetry. nih.gov

The interaction between the substrate and the catalyst's chiral environment determines the facial selectivity of the dihydroxylation, leading to the preferential formation of one enantiomer. In some cases, the regioselectivity can be influenced by directing groups on the substrate that coordinate with the metal catalyst. researchgate.net

Catalytic Systems for Asymmetric Dihydroxylation (e.g., Transition Metal-Catalyzed)

Transformation Pathways from Indene Epoxides

An alternative synthetic route to cis-1,2-indandiol involves the formation of indene oxide as an intermediate, followed by stereoselective ring-opening.

The formation of cis-1,2-indandiol from indene oxide requires a double inversion of stereochemistry, which is not a direct process. Typically, the acid-catalyzed hydrolysis of an epoxide leads to a trans-diol. google.comchemistrysteps.com However, specific reaction pathways can be designed to achieve the desired cis-stereochemistry. One such method involves the Ritter reaction, where the epoxide is treated with a nitrile in the presence of a strong acid. google.commdpi.com This reaction proceeds through an oxazoline (B21484) intermediate, which upon hydrolysis, can yield the cis-aminoindanol. mdpi.comnih.gov While this method primarily produces an amino alcohol, it demonstrates a strategy for controlling the stereochemistry during ring-opening.

The direct hydrolysis of indene oxide typically yields the trans-diol. google.com Therefore, controlled hydrolysis strategies are necessary to favor the formation of the cis-isomer. The pH of the reaction medium can influence the mechanism and products of epoxide hydrolysis. nih.gov While direct conversion of the epoxide to the cis-diol via simple hydrolysis is challenging, multi-step sequences can achieve this transformation. For example, conversion of the epoxide to a different intermediate that can then be stereoselectively converted to the cis-diol is a viable strategy.

Enzymatic hydrolysis using epoxide hydrolases can also provide access to cis-diols from meso-epoxides with high stereoselectivity. typeset.io This biocatalytic approach offers an alternative to traditional chemical methods.

The following table outlines key findings in the transformation of indene oxide.

| Reaction | Reagents/Conditions | Key Intermediate | Primary Product | Stereochemistry | Reference |

|---|---|---|---|---|---|

| Ritter Reaction | Acetonitrile, Strong Acid (e.g., H₂SO₄) | Oxazoline | cis-1-Amino-2-indanol | cis | google.commdpi.com |

| Acid-Catalyzed Hydrolysis | Aqueous Acid | - | trans-1,2-Indandiol | trans | google.com |

| Enzymatic Hydrolysis | Epoxide Hydrolase | - | (R,R)-cis-1,2-Diol | cis | typeset.io |

Stereoselective Epoxide Opening Reactions for cis-Diol Formation

Derivatization and Chemical Resolution Strategies for Racemic Indandiols

The separation of enantiomers from a racemic mixture, a process known as resolution, is a cornerstone of stereoselective synthesis. For racemic cis-1,2-indandiol, chemical resolution strategies involving derivatization are commonly employed. These methods convert the enantiomers into diastereomers, which possess different physical properties, allowing for their separation.

A classical and widely used method for resolving racemic mixtures is through the formation of diastereomeric salts. asm.org This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. iaea.org For alcohols like cis-1,2-indandiol, this typically requires prior derivatization to introduce an acidic or basic handle. However, the principle can be applied to diols by forming derivatives with chiral acids or bases. nih.gov

The resolution of the structurally related cis-1-amino-2-indanol provides a strong precedent for this approach. Chiral acids such as tartaric acid and (S)-2-phenylpropionic acid have been effectively used as resolving agents. nih.gov For instance, (S)-2-phenylpropionic acid facilitates the selective crystallization of the ammonium (B1175870) salt formed with (1R,2S)-1-amino-2-indanol, allowing for its separation and subsequent recovery. nih.gov Similarly, tartaric acid has been successfully employed for both the enantioenrichment and complete resolution of cis-1-amino-2-indanol. nih.govgoogleapis.com These examples suggest that by converting cis-1,2-indandiol into a suitable derivative, such as a half-ester with a dicarboxylic acid, it can be resolved using chiral bases. nih.gov The choice of resolving agent and solvent system is crucial and often requires empirical screening to achieve efficient separation based on the differential solubility of the resulting diastereomeric salts. unchainedlabs.com

Table 1: Chiral Resolving Agents for Indanol Derivatives

| Resolving Agent | Target Compound Derivative | Key Findings | Reference |

| (S)-2-Phenylpropionic acid | cis-1-Amino-2-indanol | Selective crystallization of the (1R,2S)-aminoindanol salt. | nih.gov |

| Tartaric acid | cis-1-Amino-2-indanol | Effective for both enantioenrichment and full resolution. | nih.gov |

| trans-1-Amino-2-indanol | Racemic carboxylic acids | Used as a chiral resolving agent to separate acid enantiomers. | unchainedlabs.com |

Kinetic resolution is a powerful technique that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. capes.gov.br This results in one enantiomer reacting faster, leaving the unreacted, slower-reacting enantiomer in excess. capes.gov.br For cis-1,2-indandiol, enzyme-catalyzed kinetic resolution, particularly through selective acylation, has proven to be an effective strategy. mdpi.com

Lipases are commonly employed for this purpose due to their stereoselectivity. For example, lipase-mediated kinetic resolution of racemic cis-1,2-indandiol can be achieved through selective acylation. mdpi.com While specific data for cis-1,2-indandiol is limited in the provided context, studies on analogous compounds highlight the potential of this method. The enzymatic acylation of racemic trans-1-azido-2-indanol using lipase (B570770) PS 30 resulted in the separation of both the unreacted alcohol and the acylated enantiomer with high enantiomeric excess (ee > 96%). mdpi.com Furthermore, the selective N-acetylation of (1S,2R)-1-amino-2-indanol using immobilized Candida antarctica lipase B (CALB) also demonstrates high enantioselectivity. researchgate.net These enzymatic methods offer a green and efficient alternative to classical chemical resolutions. jocpr.com

Table 2: Examples of Kinetic Resolution for Indanol Derivatives

| Catalyst/Enzyme | Substrate | Acylating Agent | Key Findings | Reference |

| Lipase PS 30 | rac-trans-1-Azido-2-indanol | Isopropenyl acetate (B1210297) | Unreactive alcohol (46% yield, >96% ee), Acylated enantiomer (44% yield, >96% ee). | mdpi.com |

| Pseudomonas cepacia lipase (PSL) | N-Cbz protected rac-cis-1-amino-2-indanol | Vinyl acetate | R-selective acylation (43% yield, >99% ee) with 44% conversion. | mdpi.com |

| Candida antarctica lipase B (CALB) | rac-cis-1-Amino-2-indanol | Ethyl acetate | Continuous-flow resolution yielded products with 99% ee at 50% conversion. | researchgate.net |

Diastereomeric Salt Formation for Chiral Resolution Techniques

Biocatalytic and Chemoenzymatic Synthetic Routes

Biocatalysis offers a powerful and environmentally benign approach to the synthesis of chiral compounds. The use of whole microbial cells or isolated enzymes allows for highly selective reactions under mild conditions.

The direct oxidation of indene using microorganisms is a well-established route to produce cis-1,2-indandiol. This biotransformation is primarily catalyzed by a class of enzymes known as dioxygenases.

Dioxygenase enzymes, particularly toluene (B28343) dioxygenase (TDO) and naphthalene (B1677914) dioxygenase (NDO), are instrumental in the stereoselective dihydroxylation of indene. researchgate.nettypeset.io These non-heme iron-dependent enzymes catalyze the addition of both atoms of molecular oxygen to the double bond of indene, yielding cis-1,2-indandiol. iaea.org

A key feature of these enzymes is their enantiocomplementary behavior. TDO, typically sourced from Pseudomonas putida, oxidizes indene to produce predominantly the (1S,2R)-cis-1,2-indandiol. nih.govnih.gov Conversely, NDO, found in various Pseudomonas and Rhodococcus species, catalyzes the formation of the opposite enantiomer, (1R,2S)-cis-1,2-indandiol. researchgate.netasm.org This opposing stereoselectivity provides a strategic advantage, allowing for the targeted synthesis of either enantiomer of cis-1,2-indandiol by selecting the appropriate dioxygenase. The bioconversion process can sometimes be accompanied by the formation of byproducts such as 1-indenol. nih.gov

Several microbial strains have been identified and engineered for the efficient bioconversion of indene.

Rhodococcus sp. : Strains of Rhodococcus, such as Rhodococcus sp. I24, are capable of oxidizing indene. nih.govmdpi.com This strain possesses multiple enzyme systems, including a toluene-inducible dioxygenase (TID) that converts indene to cis-indandiol with an enantiomeric excess of 45.2% of the (1S,2R)-enantiomer. nih.govmit.edu Other Rhodococcus strains, like NCIMB 12038, utilize a naphthalene dioxygenase to produce (1R,2S)-cis-dihydroxyindan from indene. asm.orgresearchgate.net

Pseudomonas putida : This bacterium is a well-studied host for dioxygenase-catalyzed reactions. P. putida F1, which expresses TDO, converts indene to a mixture of cis- and trans-indandiols. sigmaaldrich.com A key advantage of using certain P. putida strains is the presence of a dihydrodiol dehydrogenase, which can selectively degrade the unwanted (1R,2S)-enantiomer of cis-1,2-indandiol, thereby increasing the enantiomeric excess of the desired (1S,2R)-enantiomer to over 99%. nih.govgoogle.com

Escherichia coli : Recombinant E. coli strains have been developed to overcome some of the limitations of native producers, such as complex regulation and byproduct formation. By expressing the TDO genes from P. putida, recombinant E. coli can produce cis-1,2-indandiol from indene. nih.gov Initial constructs yielded the diol with an enantiomeric excess of about 30% for the (1S,2R)-enantiomer. nih.gov Further engineering, by incorporating the dehydrogenase gene from Pseudomonas, led to the production of chirally pure (1S,2R)-cis-1,2-indandiol (ee > 99%) at titers of up to 1.2 g/L in a fermentor. nih.govmit.edu

Table 3: Microbial Bioconversion of Indene to cis-1,2-Indandiol

| Microorganism Strain | Enzyme System | Product Enantiomer | Enantiomeric Excess (ee) | Titer | Reference |

| Rhodococcus sp. I24 | Toluene Dioxygenase (TID) | (1S,2R) | 45.2% | - | nih.govmit.edu |

| Rhodococcus sp. NCIMB 12038 | Naphthalene Dioxygenase | (1R,2S) | - | - | asm.orgresearchgate.net |

| Pseudomonas putida F1 (with dehydrogenase) | Toluene Dioxygenase (TDO) | (1S,2R) | >99% | ~200 mg/L | google.com |

| Recombinant E. coli (TDO only) | Toluene Dioxygenase (TDO) | (1S,2R) | ~30% | ~1000 mg/L | nih.gov |

| Recombinant E. coli (TDO + dehydrogenase) | Toluene Dioxygenase (TDO) & Dehydrogenase | (1S,2R) | >99% | 1200 mg/L | nih.govmit.edu |

| Pseudomonas sp. 9816-4 | Naphthalene Dioxygenase (NDO) | (1R,2S) | High | - | researchgate.netasm.org |

Microbial Bioconversion of Indene to cis-1,2-Indandiol

Process Optimization in Bioreactor Systems for Enhanced Productivity and Titer

The transition from shake-flask studies to controlled bioreactor systems is a critical step in developing a commercially viable bioconversion process for cis-1,2-indandiol production. Optimization of bioreactor parameters is essential to maximize productivity and final product concentration (titer).

Research has demonstrated that moving from a silicone oil two-liquid phase system to a single-phase fed-batch bioconversion can significantly enhance production rates. In one study, cis-indandiol production rates were increased from 20 mg/L/h to 200 mg/L/h. researchgate.net This improvement was achieved by carefully controlling the indene feeding rate during the stationary phase of cell growth and maintaining a high biomass concentration to mitigate toxicity effects. researchgate.net Furthermore, the yield of cis-indandiol on indene was substantially higher in the single-phase system (0.48 g/g) compared to the two-liquid phase system (0.20 g/g). researchgate.net

In another example, the development of a bioconversion process using recombinant Escherichia coli expressing toluene dioxygenase (TDO) genes was optimized at both the shake-flask and 23-liter fermentor scales. Through medium composition and reaction condition optimization, a cis-1,2-indandiol productivity of approximately 1000 mg/L was achieved, representing a 50-fold increase over the initial titer. nih.gov A single-stage process was subsequently developed and scaled up, reaching a cis-1S,2R-indandiol titer of 1200 mg/L in a 23-liter fermentor. nih.gov

The use of high-throughput automated micro-bioreactors offers a powerful tool for process optimization. nih.gov These systems allow for the simultaneous variation of multiple process parameters, such as pH and dissolved oxygen, which is not feasible in shake flasks. nih.gov This capability, often integrated with Design of Experiment (DoE) software, facilitates the rapid identification of critical process parameters and optimal cultivation conditions, mimicking large-scale bioreactor performance. nih.gov

Table 1: Comparison of Bioreactor Strategies for cis-1,2-Indandiol Production

| Bioreactor System | Key Optimization Strategy | Productivity/Titer | Yield | Reference |

| Single-Phase Fed-Batch | Controlled indene feed, high biomass | 200 mg/L/h | 0.48 g/g | researchgate.net |

| Two-Liquid Phase | Silicone oil as sequestering phase | 20 mg/L/h | 0.20 g/g | researchgate.net |

| 23-L Fermentor (Recombinant E. coli) | Medium & condition optimization | 1200 mg/L | - | nih.gov |

Enzymatic Resolution of cis- and trans-Indandiol Stereoisomers (e.g., Lipase-mediated kinetic resolution)

Enzymatic kinetic resolution is a powerful technique for separating stereoisomers of cis- and trans-indandiol, offering high enantioselectivity under mild conditions. Lipases are frequently employed for this purpose, catalyzing the enantioselective acylation or hydrolysis of the diol or its derivatives.

One approach involves the lipase-mediated kinetic resolution of cis-1,2-indandiol itself. lookchem.compusan.ac.krcnu.ac.kr Another effective strategy is the resolution of related intermediates. For example, racemic trans-1-azido-2-indanol, a precursor to aminoindanols, has been successfully resolved using Lipase PS from Pseudomonas sp. Amano. mdpi.com In this process, the unreacted trans-(1S,2S)-azido-2-indanol was recovered with a 48% yield and 99% enantiomeric excess (ee), while the acylated (1R,2R)-azido acetate was obtained with a 49% yield and 98% ee. mdpi.com

Similarly, the chemoenzymatic synthesis of enantiopure 1,3-difunctionalized indane derivatives has been achieved through the acetylation of N-protected cis- and trans-amino alcohols using lipase B from Candida antarctica. nih.gov This method yielded all possible isomers with excellent chemical yields and ee values exceeding 99%. nih.gov The hydrolysis of N,O-diacetyl-cis-1-amino-2-indanol catalyzed by Candida antarctica lipase B (CAL-B) also demonstrated a very high enantiomeric ratio (E > 500), providing both the hydrolyzed and unreacted esters with outstanding yields and ee. mdpi.com

The synthesis of trans-(1R,2R)- and cis-(1S,2R)-1-amino-2-indanol has been accomplished through a series of enantioselective enzymatic reactions. nih.gov This process utilized a lipase-catalyzed enantioselective hydrolysis of 2-acetoxyindanone to produce (R)-2-hydroxy indanone as a key intermediate. nih.gov

Table 2: Examples of Lipase-Mediated Resolution for Indandiol Derivatives

| Substrate | Lipase Source | Reaction Type | Product(s) & Purity | Reference |

| rac-trans-1-Azido-2-indanol | Pseudomonas sp. Amano (Lipase PS) | Acylation | (1S,2S)-alcohol (99% ee), (1R,2R)-acetate (98% ee) | mdpi.com |

| rac-N-Cbz-cis-1-Amino-2-indanol | Pseudomonas cepacia lipase (PSL) | Acylation | R-acylated alcohol (>99% ee) | mdpi.com |

| rac-N,O-Diacetyl-cis-1-amino-2-indanol | Candida antarctica lipase B (CAL-B) | Hydrolysis | R-hydrolyzed ester (>99% ee), S-unreacted ester (>99% ee) | mdpi.com |

| rac-2-Acetoxyindanone | Not specified | Hydrolysis | (R)-2-Hydroxy indanone | nih.gov |

Metabolic Engineering and Genetic Modification for Improved Bioconversion Efficiency

Metabolic engineering provides a targeted approach to enhance the production of desired chiral molecules like cis-1,2-indandiol by modifying the genetic makeup of the biocatalyst. researchgate.net Strategies focus on improving stereoselectivity, minimizing by-product formation, and evolving more robust microbial strains. researchgate.netnih.gov

A key challenge in the bioconversion of indene is achieving high enantiomeric excess (ee) of the desired cis-1,2-indandiol enantiomer. Toluene dioxygenase (TDO) from Pseudomonas putida, for instance, intrinsically converts indene to a mixture of (1S,2R)- and (1R,2S)-indandiols at about a 2:1 ratio, resulting in a low ee of approximately 30% for the (1S,2R) enantiomer. nih.gov

Similarly, in Pseudomonas putida F1, the ee of the desired (1S,2R) enantiomer was observed to increase over time, from around 40% to over 98%, due to a dehydrogenase-dependent bioresolution phase that selectively metabolizes the (1R,2S)-indandiol. mit.edu This highlights the importance of not only the primary oxygenase but also downstream enzymatic activities in determining the final enantiopurity. mit.edu The expression of an epoxide hydrolase can also be targeted to selectively hydrolyze an indan (B1671822) oxide intermediate to a specific trans-indandiol enantiomer. nih.gov

The formation of undesired by-products during the bioconversion of indene can significantly limit the yield and complicate the purification of cis-1,2-indandiol. capes.gov.br Common by-products include 1-indenol and 1-indanone. researchgate.net

Metabolic engineering offers effective solutions to this problem. In one study involving Rhodococcus sp., a mutant strain (KY1) was evolved that lacked a toluene-inducible dioxygenase activity present in the parent strain. nih.govcapes.gov.br This dioxygenase was responsible for the formation of unwanted by-products. nih.govcapes.gov.br Flux analysis of the KY1 strain revealed that at least 94% of the indene was oxidized by a monooxygenase pathway, significantly reducing by-product formation and leading to a twofold increase in the yield of the desired (2R)-indandiol. nih.govcapes.gov.br

The development of improved microbial strains through evolution and mutation is a cornerstone of enhancing biotransformation processes. capes.gov.br Prolonged cultivation in a chemostat under specific selective pressures can lead to the emergence of mutant strains with superior properties.

A notable example is the evolution of the Rhodococcus sp. strain KY1 from its parent strain, I24. capes.gov.br Cultivation in a continuous flow system with a novel indene air delivery system led to the isolation of KY1, which exhibited a twofold increase in the yield of (2R)-indandiol. capes.gov.br This improvement was attributed to the loss of a dioxygenase responsible for by-product formation, a direct result of the evolutionary pressure applied in the chemostat. capes.gov.br

Mutation and selection methods have also been used to isolate mutants of Pseudomonas putida F1 that can convert indene to cis-(1S),(2R)-indandiol independently of toluene induction. researchgate.net This simplifies the process by removing the need for an inducer molecule, which can sometimes be toxic or lead to additional by-products.

Stereochemical Investigations and Mechanistic Insights in Cis 1,2 Indandiol Chemistry

Elucidation of Diastereoselective and Enantioselective Reaction Mechanisms

The control of stereochemistry is a central theme in the synthesis and reactions of cis-1,2-indandiol and its analogs, particularly the widely used derivative, cis-1-amino-2-indanol. The relative and absolute configuration of substituents on the five-membered ring dictates the compound's utility as a chiral auxiliary, ligand, or building block for bioactive molecules. mdpi.com

Diastereoselective Mechanisms:

A key strategy for achieving cis-diastereoselectivity in the synthesis of 1,2-disubstituted indanes involves intramolecular cyclization. For instance, the synthesis of cis-1-amino-2-indanol can proceed through the formation of a cis-fused five-membered ring intermediate, such as an oxazoline (B21484). This is often achieved by starting with a substrate where one functional group can displace another in an intramolecular SN2 reaction, forcing a cis-relationship between the substituents. An example is the intramolecular cyclization of an amide to form an oxazoline, which upon hydrolysis, yields the cis-amino alcohol. mdpi.com

The Ritter reaction, when applied to indene (B144670) oxide, provides another pathway to cis-1-amino-2-indanol. The proposed mechanism involves the opening of the epoxide ring by a strong acid to form a carbocation. This carbocation is then trapped by a nitrile, leading to a nitrilium ion intermediate. Subsequent hydrolysis yields the cis-amino alcohol. The stereochemistry at the C2 position of the starting material controls the final configuration. mdpi.com Interestingly, using cis-1,2-indandiol as the starting material in a Ritter-type reaction can lead to higher yields compared to using the corresponding epoxide. mdpi.com

In other reactions, the geometry of the starting material dictates the diastereoselectivity. For example, the acid-mediated cyclization of (E)-stilbene derivatives can furnish trans-1-indanols, while the corresponding (Z)-stilbenes lead to cis-products. researchgate.net This highlights the principle of stereospecificity, where the stereochemistry of the reactant directly determines the stereochemistry of the product.

Enantioselective Mechanisms:

Enantioselectivity in reactions involving cis-1,2-indandiol is often achieved through the use of chiral catalysts or reagents. Sharpless asymmetric dihydroxylation is a powerful method to introduce the diol functionality in an enantioselective manner. mdpi.com For example, the dihydroxylation of indene using a chiral osmium catalyst can produce enantiomerically enriched cis-1,2-indandiol. mdpi.com

Enzymatic reactions also play a significant role. For instance, naphthalene (B1677914) dioxygenase (NDO) from Pseudomonas sp. can oxidize indene to produce (1R,2S)-cis-1,2-indandiol with high enantiomeric excess. Conversely, toluene (B28343) dioxygenase (TDO) from P. putida can yield the (1S,2R)-enantiomer, although often with lower enantiopurity. The stereochemical outcome of these enzymatic oxidations is highly dependent on the specific enzyme and substrate used.

Kinetic resolution is another strategy to obtain enantiomerically pure cis-1,2-indandiol derivatives. This involves the use of a chiral catalyst or enzyme that reacts at different rates with the two enantiomers of a racemic mixture. For example, lipase-mediated acylation can be used for the kinetic resolution of racemic cis-1,2-indandiol. mdpi.com

Computational Chemistry Approaches to Stereochemical Outcomes in Synthetic Pathways

Computational chemistry has become an indispensable tool for predicting and rationalizing the stereochemical outcomes of reactions involving cis-1,2-indandiol and its precursors. Density Functional Theory (DFT) calculations, in particular, are frequently employed to investigate reaction mechanisms and transition state energies.

For instance, in acid-catalyzed transannular cyclizations that form indane-fused ring systems, quantum chemical calculations can support the intermediacy of specific carbocation species. researchgate.net By calculating the energies of different possible transition states, researchers can predict which diastereomer is likely to be formed preferentially. These calculations can help to understand how factors like temperature can modulate the effects of resonance and induction on the reaction pathway. researchgate.net

In domino reactions, where multiple bonds are formed in a single synthetic operation, computational models can help to elucidate complex reaction cascades. For example, in the synthesis of spiro[cyclohexane-1,2'-indan]-1',3',4-triones, computational studies can rationalize the observed high diastereoselectivity. acs.org Similarly, in asymmetric domino reactions catalyzed by chiral organocatalysts, transition state modeling can explain the origin of enantioselectivity. unimi.it These models often involve analyzing the non-covalent interactions, such as hydrogen bonding, between the catalyst and the substrates, which are crucial for stereochemical control. unimi.it

The mechanism of organocatalyzed Michael-initiated ring closure (MIRC) reactions to form cyclopropanes can also be investigated using computational methods. These studies can help to visualize the transition state assemblies and understand how the catalyst controls the facial selectivity of the nucleophilic attack, leading to the observed enantiomeric excess. rsc.org

Influence of Substrate and Catalyst Structural Parameters on Stereocontrol

The stereochemical outcome of reactions to synthesize and functionalize cis-1,2-indandiol is highly sensitive to the structural parameters of both the substrate and the catalyst.

Substrate Influence:

The substitution pattern on the aromatic ring of the indane skeleton can significantly influence the stereoselectivity of a reaction. Electron-donating or electron-withdrawing groups can alter the electronic properties of the substrate, affecting the stability of intermediates and transition states. mdpi.com

The geometry of the substrate is also a critical factor, as seen in the diastereoselective cyclization of stilbene (B7821643) derivatives mentioned earlier. researchgate.net In enzymatic reactions, the stereochemistry of the starting material can have a profound impact on the product distribution. For example, the oxidation of (R)-1-indanol by naphthalene dioxygenase yields mainly cis-1,3-indandiol, whereas the oxidation of (S)-1-indanol produces predominantly trans-diols.

Catalyst Influence:

The choice of catalyst is paramount for achieving high stereocontrol. In asymmetric dihydroxylation, the nature of the chiral ligand attached to the metal center (e.g., osmium) determines the enantioselectivity. mdpi.com Similarly, in enantioselective hydrogenations of 1,2-indanedione, the use of a chiral modifier, such as cinchonidine (B190817) on a platinum catalyst, can induce moderate enantioselectivity in favor of one enantiomer of 2-hydroxy-1-indanone. researchgate.net

In organocatalysis, the structure of the chiral catalyst, often derived from natural products like cinchona alkaloids or proline, is crucial. For example, in the asymmetric synthesis of spiro[cyclohexanone-pyrazolone] derivatives, a cinchona-based primary amine in combination with an acid co-catalyst can achieve high yields and excellent enantioselectivities. researchgate.net The steric and electronic properties of the catalyst dictate the facial selectivity of the reaction by creating a chiral environment around the reacting molecules. unimi.it

The following table summarizes the influence of different catalysts on the stereochemical outcome of selected reactions related to cis-1,2-indandiol chemistry:

| Reaction | Substrate | Catalyst/Reagent | Product | Stereochemical Outcome | Reference |

| Asymmetric Dihydroxylation | Indene | Chiral Osmium Catalyst | cis-1,2-Indandiol | Enantioselective | mdpi.com |

| Enzymatic Oxidation | Indene | Naphthalene Dioxygenase | (1R,2S)-cis-1,2-Indandiol | High Enantiomeric Excess | |

| Enantioselective Hydrogenation | 1,2-Indanedione | Cinchonidine modified Pt/Al2O3 | (R)-2-Hydroxy-1-indanone | Moderate Enantioselectivity | researchgate.net |

| Asymmetric Domino Reaction | Arylidenepyrazolones and α,β-unsaturated ketones | Cinchona-based primary amine and ortho-fluorobenzoic acid | Spiro[cyclohexanone-pyrazolone] derivatives | High Diastereo- and Enantioselectivity | researchgate.net |

| Diels-Alder Reaction | Acryloyl Chloride Derivative of 1-(Arylsulfonamido)indan-2-ol | Lewis Acids | Cycloadduct | endo/exo >99:1, endo diastereoselectivity 86:14 to 96:4 | nih.gov |

This intricate interplay between substrate structure, catalyst design, and reaction mechanism allows for a high degree of control over the stereochemical outcome in the synthesis and application of cis-1,2-indandiol and its derivatives.

Chemical Transformations and Advanced Functionalizations of Cis 1,2 Indandiol

Conversion to Chiral Amino Alcohols (e.g., cis-1-Amino-2-Indanol)

The conversion of cis-1,2-indandiol to cis-1-amino-2-indanol is a significant transformation, as the resulting amino alcohol is a crucial component in the synthesis of various ligands, catalysts, and bioactive compounds. mdpi.com This conversion often involves stereocontrolled reactions that preserve or invert the stereochemistry at one of the chiral centers.

Pathways Involving Ritter Reaction and Related Amidation Strategies

The Ritter reaction provides a direct pathway for the synthesis of cis-1-amino-2-indanol from cis-1,2-indandiol. mdpi.comgoogle.com This reaction typically involves treating the diol with a nitrile, such as acetonitrile, in the presence of a strong acid like sulfuric acid. mdpi.comgoogle.com The reaction proceeds through the formation of a nitrilium ion, which is then trapped intramolecularly by the neighboring hydroxyl group, leading to a cis-oxazoline intermediate. Subsequent hydrolysis of this intermediate yields the desired cis-1-amino-2-indanol. mdpi.comgoogle.com

A key advantage of using cis-1,2-indandiol as a starting material for the Ritter reaction, as opposed to indene (B144670) oxide, is the potential for improved yields. mdpi.com For instance, when the reaction was performed with cis-diol in the presence of sulfuric acid, a yield of 81% was achieved, which is significantly higher than the 55-60% yield obtained when starting from indene oxide under similar conditions. mdpi.com This method has been successfully applied to the synthesis of enantiopure (1S,2R)-1-amino-2-indanol, a key intermediate for the HIV protease inhibitor Indinavir. google.comresearchgate.net

Other amidation strategies for the synthesis of cis-1-amino-2-indanol include intramolecular amide cyclization. mdpi.com This approach involves the formation of an amide or urethane (B1682113) derivative at the C1 position and a leaving group at the C2 position. The subsequent O-amide cyclization forms a cis-5-membered ring, which upon hydrolysis, yields the target amino alcohol. mdpi.com

Development of Convergent Synthetic Routes to Key Aminoindanol (B8576300) Derivatives

One notable convergent approach involves the enzymatic resolution of racemic trans-1-azido-2-indanol, which can be prepared from indene. mdpi.com The resolved azido (B1232118) alcohol can then be converted to the desired cis-1-amino-2-indanol enantiomer through a series of stereospecific reactions, including a Mitsunobu inversion. mdpi.com This strategy allows for the synthesis of both enantiomers of cis-1-amino-2-indanol from a common intermediate. mdpi.com

Another convergent route utilizes 2-hydroxy-1-indanone as a key intermediate. mdpi.com This intermediate can be prepared in an enantiomerically pure form through various methods, including the enzymatic resolution of its corresponding acetate (B1210297). tubitak.gov.tr The enantiopure 2-hydroxy-1-indanone can then be converted to cis-1-amino-2-indanol via the formation of an oxime and subsequent diastereoselective reduction. mdpi.comtubitak.gov.tr

Synthetic Utility as a Precursor for Other Chiral Synthons and Ligands

The synthetic utility of cis-1,2-indandiol extends beyond its conversion to amino alcohols. It serves as a valuable precursor for a range of other chiral synthons and ligands that are widely used in asymmetric synthesis. mdpi.comnih.gov The rigid framework and defined stereochemistry of cis-1,2-indandiol make it an ideal starting material for creating molecules with predictable three-dimensional structures.

For example, cis-1,2-indandiol can be used to synthesize chiral auxiliaries. These are chiral molecules that are temporarily incorporated into a reactant to control the stereochemical outcome of a reaction. After the reaction, the auxiliary can be removed and often recycled. Auxiliaries derived from the aminoindanol core have been developed for asymmetric reductions, Diels-Alder reactions, and aldol (B89426) reactions. nih.gov

Furthermore, cis-1,2-indandiol is a key building block for the synthesis of bidentate ligands, such as BOX (bis(oxazoline)) and PyBOX (pyridine-bis(oxazoline)) ligands. mdpi.com These ligands are highly effective in a variety of metal-catalyzed asymmetric reactions, including cyclopropanation and hetero-Diels-Alder reactions. nih.gov The chirality of the ligand, which is derived from cis-1,2-indandiol, directs the stereochemical course of the catalytic reaction, enabling the synthesis of enantiomerically enriched products. The process by which bacterial systems convert indene to indandiol is considered a model for the biological production of industrially relevant chiral synthons. nih.govresearchgate.net

Regioselective and Stereospecific Oxidation Reactions of Indandiols

The oxidation of indandiols can be controlled to achieve high levels of regioselectivity and stereospecificity, particularly through enzymatic methods. These reactions are valuable for producing optically active hydroxy-indanones, which are themselves important chiral building blocks.

Enzymatic Oxidation to Optically Active Hydroxy-Indanones

Microorganisms have been identified that can perform the stereoselective oxidation of racemic cis- or trans-1,2-indandiol to produce optically active 2-hydroxy-1-indanone. pu-toyama.ac.jp Strains of Arthrobacter sp. and Pseudomonas aeruginosa have shown high activity and stereoselectivity in this transformation. pu-toyama.ac.jpresearchgate.net These microorganisms produce inducible enzymes that recognize the stereochemistry at the C1 or C2 position of the diol, irrespective of its cis or trans geometry. pu-toyama.ac.jpresearchgate.net

This enzymatic oxidation provides a method to synthesize both enantiomers of 2-hydroxy-1-indanone in high enantiomeric purity simply by choosing either the cis- or trans-1,2-indandiol as the starting material. pu-toyama.ac.jpresearchgate.net For example, using resting cells of these microorganisms, it is possible to obtain enantiomerically pure 2-hydroxy-1-indanone from the corresponding racemic diol. pu-toyama.ac.jp

Another approach involves the use of dioxygenase enzymes. Toluene (B28343) dioxygenase (TDO) from Pseudomonas putida has been shown to oxidize indene to cis-(1S,2R)-indandiol. mit.edu While this enzyme system initially produces a mixture of enantiomers, the inclusion of a dehydrogenase gene can lead to the selective degradation of the undesired (1R,2S)-enantiomer, resulting in chirally pure cis-(1S,2R)-indandiol with an enantiomeric excess greater than 99%. mit.eduresearchgate.net Similarly, naphthalene (B1677914) dioxygenase from Pseudomonas sp. can oxidize indene to (+)-cis-(1R,2S)-indandiol. asm.orgnih.gov Rhodococcus sp. has also been utilized for the bioconversion of indene to both cis and trans indandiols. epa.govfuncmetabol.comcapes.gov.br

Analytical and Spectroscopic Methodologies in Cis 1,2 Indandiol Research

Advanced Chromatographic Techniques for Enantiomeric Purity Assessment (e.g., Chiral HPLC, GC)

The separation and quantification of the enantiomers of cis-1,2-indandiol are critical for its use in stereoselective synthesis. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a powerful tool for resolving enantiomers of cis-1,2-indandiol. The choice of chiral stationary phase (CSP) is paramount for achieving successful separation. Various studies have demonstrated the efficacy of different chiral columns and mobile phases for this application.

For instance, the enantiomers of cis-1,2-indandiol can be separated on a Chiralcel OJ column with a mobile phase of hexane (B92381) and 2-propanol (9:1) at a flow rate of 0.5 ml/min. asm.org Under these conditions, the (+)-cis-(1R,2S)- and (-)-cis-(1S,2R)-enantiomers exhibit distinct retention times of 18.5 and 23.6 minutes, respectively. asm.org Another method utilizes a Chiralcel OB-H column with a mobile phase of hexane-2-propanol (9:1) at a flow rate of 0.38 ml/min, resulting in retention times of 25.1 minutes for the (1R,2S)-cis-1,2-indandiol and 27.4 minutes for the (1S,2R) isomer. tandfonline.com

In the context of biotransformation studies, chiral HPLC analysis revealed that the bioconversion of indene (B144670) by a toluene-inducible dioxygenase from Rhodococcus sp. I24 produced cis-indandiol with an enantiomeric excess of 45.2% of cis-(1S,2R)-indandiol over cis-(1R,2S)-indandiol. nih.gov

Table 1: Chiral HPLC Methods for Enantiomeric Separation of cis-1,2-Indandiol

| Chiral Stationary Phase | Mobile Phase | Flow Rate (ml/min) | Analyte | Retention Time (min) | Reference |

|---|---|---|---|---|---|

| Chiralcel OJ | Hexane:2-Propanol (9:1) | 0.5 | (+)-cis-(1R,2S)-indandiol | 18.5 | asm.org |

| Chiralcel OJ | Hexane:2-Propanol (9:1) | 0.5 | (-)-cis-(1S,2R)-indandiol | 23.6 | asm.org |

| Chiralcel OB-H | Hexane:2-Propanol (9:1) | 0.38 | (1R,2S)-cis-1,2-indandiol | 25.1 | tandfonline.com |

| Chiralcel OB-H | Hexane:2-Propanol (9:1) | 0.38 | (1S,2R)-cis-1,2-indandiol | 27.4 | tandfonline.com |

Gas Chromatography (GC):

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is another valuable technique for the analysis of cis-1,2-indandiol. In a study analyzing the components of betel leaf petiole extract, GC-MS identified cis-1,2-indandiol as a major compound, constituting 43.92% of the extract. nih.gov

Spectroscopic Characterization for Stereochemical Assignment and Mechanistic Studies (e.g., NMR, Mass Spectrometry)

Spectroscopic methods, especially Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable for the structural elucidation and stereochemical assignment of cis-1,2-indandiol and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a cornerstone for determining the relative stereochemistry of molecules. For 1,2-disubstituted indanes, the coupling constants and chemical shifts of the protons on the five-membered ring provide definitive evidence for cis or trans configuration. cdnsciencepub.com In cis-1,2-disubstituted indanes, the vicinal coupling constants between the protons at C-1 and C-2 are typically in the range that allows for unambiguous assignment. cdnsciencepub.comresearchgate.net Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can further confirm the spatial proximity of protons, solidifying the stereochemical assignment. researchgate.netipb.pt

For example, in a synthesized derivative of cis-1,2-indandiol, the cis configuration was established by the observation of a coupling constant (J) of 8 Hz between H-1 and H-2. cdnsciencepub.com The chemical shifts in the ¹³C NMR spectrum for C(1), C(2), and C(3) also align with those expected for a cis configuration. cdnsciencepub.com

Table 2: Representative ¹H NMR Data for a cis-1,2-Disubstituted Indane Derivative

| Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Multiplicity | Reference |

|---|---|---|---|---|

| H-1 | 4.61 | 8 | d | cdnsciencepub.com |

| H-2 | 3.95 | 8 | t | cdnsciencepub.com |

| H-3 | 3.26 | 8 | d | cdnsciencepub.com |

Mass Spectrometry (MS):

Mass spectrometry is crucial for determining the molecular weight of cis-1,2-indandiol and for studying its fragmentation patterns, which can provide structural information. In mechanistic studies, MS is used to identify intermediates and products. For instance, in the investigation of the reaction of 1,2-indanedione (a precursor to cis-1,2-indandiol) with amino acids, electrospray ionization mass spectrometry (ESI-MS) is a key analytical technique. researchgate.net Similarly, GC-MS has been used to identify the products formed from the reaction of 1,2-indanedione with glycine (B1666218) in methanol. researchgate.net

In studies of the metabolism of indene, MS, in conjunction with other spectroscopic data, was used to identify cis-1,2-indandiol as a metabolite. The mass spectrum of the product showed a molecular ion consistent with the structure of indandiol. asm.org

Q & A

Q. How should researchers design dose-response studies for cis-1,2-Indandiol toxicity assessments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.